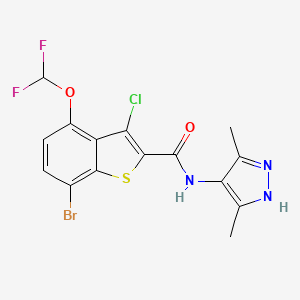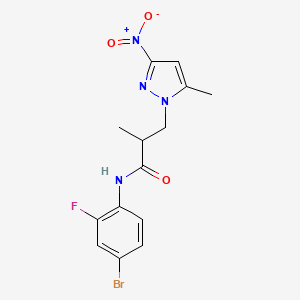![molecular formula C21H20BrN3O2S B10947679 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10947679.png)
2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated naphthalene ring, an oxyacetyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the oxyacetyl group through an etherification reaction. The final step involves the coupling of the oxyacetyl intermediate with N-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The bromine atom in the naphthalene ring can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with specific molecular targets. The brominated naphthalene ring and hydrazinecarbothioamide moiety can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-{2-[(6-CHLORO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The presence of the bromine atom at the 6-position of the naphthalene ring and the specific arrangement of functional groups in 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE distinguishes it from similar compounds
Properties
Molecular Formula |
C21H20BrN3O2S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C21H20BrN3O2S/c1-13-3-4-14(2)19(9-13)23-21(28)25-24-20(26)12-27-18-8-6-15-10-17(22)7-5-16(15)11-18/h3-11H,12H2,1-2H3,(H,24,26)(H2,23,25,28) |
InChI Key |
DUGRWLHPKMASPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10947601.png)
![(2E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10947603.png)
![2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947614.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947617.png)
![2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947619.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B10947621.png)


![5-tert-butyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10947641.png)
![3-chloro-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947647.png)
![(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10947649.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10947657.png)
![7-{[(2,4-Difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947663.png)
![(5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10947665.png)
